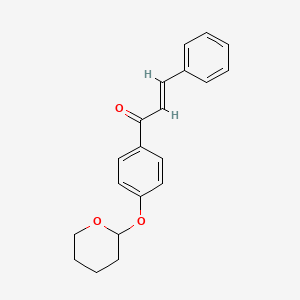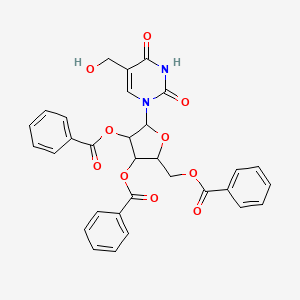
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one is an organic compound that features a phenyl group and a tetrahydropyran-2-yloxy group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one typically involves the following steps:
Formation of Tetrahydropyranyl Ether: The reaction of 4-hydroxybenzaldehyde with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Aldol Condensation: The tetrahydropyranyl ether is then subjected to an aldol condensation reaction with acetophenone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar tetrahydropyranyl group.
Phenylpropanoids: Compounds with a phenyl group attached to a propanoid backbone.
Chalcones: Compounds with a similar prop-2-en-1-one structure but different substituents.
Uniqueness
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one is unique due to the presence of both a phenyl group and a tetrahydropyranyl ether group, which confer specific chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-1-[4-(oxan-2-yloxy)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H20O3/c21-19(14-9-16-6-2-1-3-7-16)17-10-12-18(13-11-17)23-20-8-4-5-15-22-20/h1-3,6-7,9-14,20H,4-5,8,15H2/b14-9+ |
InChI Key |
GQHOCRIJRJPRSJ-NTEUORMPSA-N |
Isomeric SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)










